molecular formula C18H14FN5OS B2907401 1-(4-fluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine CAS No. 1111432-66-6

1-(4-fluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2907401
CAS No.: 1111432-66-6
M. Wt: 367.4
InChI Key: LLKMSHDODRLOBG-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a thiazole ring, all connected to a triazole core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-aminothiophenol with α-haloketones under basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Triazole Core: The triazole core is formed via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated or deoxygenated products.

Scientific Research Applications

1-(4-fluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: The unique electronic properties of the compound make it of interest for the development of organic semiconductors and other advanced materials.

    Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine depends on its specific application:

    Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes.

    Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific signaling pathways or molecular targets.

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, thereby modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-(4-bromophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine: Similar structure but with a bromine atom instead of a fluorine atom.

    1-(4-iodophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine: Similar structure but with an iodine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 1-(4-fluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine imparts unique electronic properties to the compound, which can affect its reactivity, biological activity, and potential applications. Fluorine atoms are known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound particularly interesting for drug development.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5OS/c1-25-15-5-3-2-4-13(15)14-10-26-18(21-14)16-17(20)24(23-22-16)12-8-6-11(19)7-9-12/h2-10H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKMSHDODRLOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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